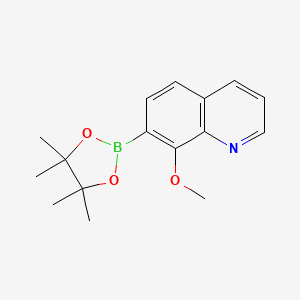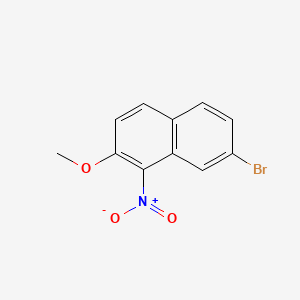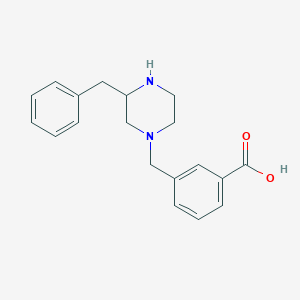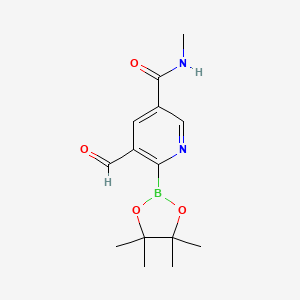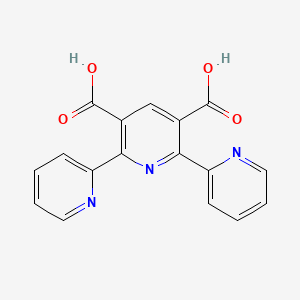
2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid is a complex organic compound that features a unique structure with three pyridine rings and two carboxylic acid groups. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with pyridine derivatives under controlled conditions. One common method involves the use of bipositive d-metal ions such as cadmium, zinc, cobalt, and copper in the presence of various template molecules like 1,3-propanediol, diethanolamine, and triethanolamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions
2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other applications.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state complexes, while substitution reactions can produce derivatives with different functional groups.
科学研究应用
2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid has a wide range of scientific research applications:
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with biological molecules.
作用机制
The mechanism by which 2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
相似化合物的比较
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Similar in structure but lacks the additional pyridine rings, making it less versatile in forming complex structures.
2,2’-Bipyridine-5,5’-dicarboxylic acid: Another related compound that forms stable complexes with metal ions but has different coordination properties.
Uniqueness
2,6-Dipyridin-2-ylpyridine-3,5-dicarboxylic acid is unique due to its ability to form highly stable and diverse coordination complexes. Its structure allows for multiple coordination sites, making it highly versatile in various applications .
属性
分子式 |
C17H11N3O4 |
|---|---|
分子量 |
321.29 g/mol |
IUPAC 名称 |
2,6-dipyridin-2-ylpyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C17H11N3O4/c21-16(22)10-9-11(17(23)24)15(13-6-2-4-8-19-13)20-14(10)12-5-1-3-7-18-12/h1-9H,(H,21,22)(H,23,24) |
InChI 键 |
QEMLTKUXIIWHHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(C=C(C(=N2)C3=CC=CC=N3)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


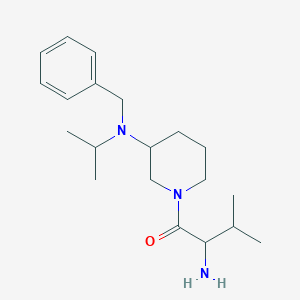
![N-(2-((2'-Benzhydryl-5'-bromo-1H,1'H-[3,3'-biindol]-2-yl)methyl)phenyl)acetamide](/img/structure/B14777361.png)
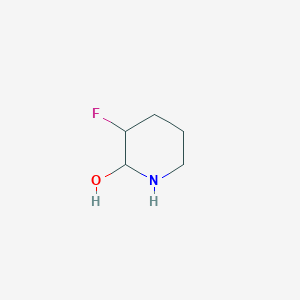
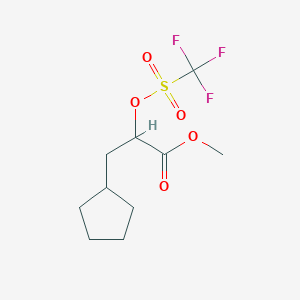
![4,4-Dimethyl-3-(3-nitrophenyl)-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxiran]-1-one](/img/structure/B14777379.png)
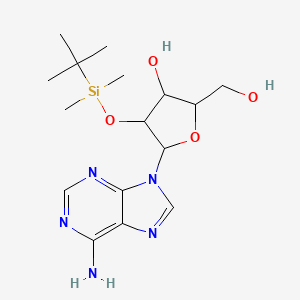

![2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777397.png)
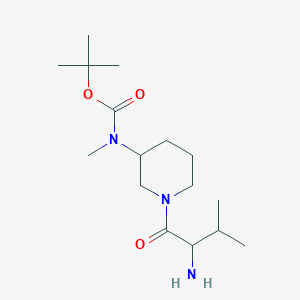
![5-((4-(Benzyloxy)benzo[b]thiophen-7-yl)methylene)thiazolidine-2,4-dione](/img/structure/B14777414.png)
